molecular formula C16H19N3O B5282914 1-(4-Butylphenyl)-3-pyridin-3-ylurea

1-(4-Butylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5282914
M. Wt: 269.34 g/mol
InChI Key: KIQSFUOATLEJCQ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-3-pyridin-3-ylurea is a urea derivative characterized by a butyl-substituted phenyl group and a pyridin-3-yl moiety. Urea-based compounds are widely studied due to their diverse biological activities, including kinase inhibition and anticancer properties. For example, 1-(4-chlorophenyl)-3-pyridin-3-ylurea (CID 759079) is prepared using 3-pyridyl isocyanate and substituted anilines .

Properties

IUPAC Name

1-(4-butylphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h4,6-12H,2-3,5H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQSFUOATLEJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 4-butylaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound.

Industrial Production Methods: While specific industrial production methods for 1-(4-Butylphenyl)-3-pyridin-3-ylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

1-(4-Butylphenyl)-3-pyridin-3-ylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage allows the compound to form hydrogen bonds with target proteins, potentially inhibiting their activity. The butyl and pyridine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Butylphenyl)-3-pyridin-3-ylurea with structurally related urea derivatives, focusing on substituent effects, physicochemical properties, and synthetic data.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Melting Point (°C) Yield (%) Purity (%) Reference
1-(4-Butylphenyl)-3-pyridin-3-ylurea C₁₆H₁₉N₃O 269.35 Butylphenyl Not reported - - -
1-(4-Chlorophenyl)-3-pyridin-3-ylurea C₁₂H₁₀ClN₃O 255.68 Chlorophenyl Not reported - -
1-[4-(4,6-Dimorpholinotriazin-2-yl)phenyl]-3-pyridin-3-ylurea C₂₃H₂₆N₆O₃ 462.50 Morpholino-triazine-phenyl Not reported 56 98.2
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine analogs Varies 466–545 Chloro, nitro, methyl, etc. 268–287 67–81 -

Key Observations:

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The butyl group in 1-(4-Butylphenyl)-3-pyridin-3-ylurea increases lipophilicity compared to the electron-withdrawing chloro substituent in 1-(4-chlorophenyl)-3-pyridin-3-ylurea. This may enhance bioavailability but reduce aqueous solubility .
  • Melting Points : While data for the target compound is unavailable, analogs in show that electron-withdrawing groups (e.g., nitro, chloro) increase melting points (up to 287°C) compared to electron-donating alkyl groups. The bulky butyl group in the target compound may lower its melting point relative to chlorophenyl analogs .

Synthetic Efficiency The morpholino-triazine derivative (Compound 18, ) was synthesized in 56% yield via a urea-forming reaction between 3-pyridyl isocyanate and an aniline precursor. This yield is lower than the 67–81% yields reported for pyridine-based analogs in , suggesting that complex substituents (e.g., triazine rings) may hinder reaction efficiency .

Structural Complexity and Bioactivity The morpholino-triazine-phenyl derivative () has a higher molecular weight (462.50 vs. 269.35) and greater structural complexity, which could influence binding affinity in biological targets such as kinases. However, increased size may also reduce metabolic stability . Chlorophenyl analogs () are simpler and may serve as intermediates for further functionalization, whereas butylphenyl derivatives prioritize lipophilicity for membrane penetration .

Research Implications

  • Drug Design: The butylphenyl group offers a balance between lipophilicity and steric bulk, making it suitable for targeting hydrophobic binding pockets. In contrast, morpholino-triazine derivatives () may be tailored for high-affinity interactions with larger enzymatic sites .
  • Synthetic Optimization: Higher yields in (67–81%) suggest that simpler substituents (e.g., methyl, chloro) are more synthetically accessible than morpholino-triazine groups. Future work on the target compound should explore purification methods (e.g., SiO₂ column chromatography, as in ) to improve yield and purity .

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